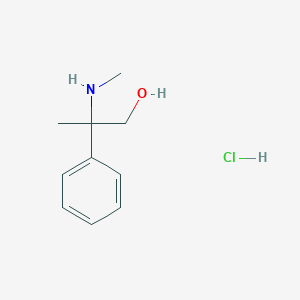

2-(Methylamino)-2-phenylpropan-1-ol hydrochloride

説明

2-(Methylamino)-2-phenylpropan-1-ol hydrochloride, also known as Methamphetamine hydrochloride, is a synthetic drug that belongs to the family of amphetamines. It is a potent central nervous system stimulant that is commonly used for its euphoric effects. Methamphetamine hydrochloride has been widely used in scientific research due to its ability to induce hyperactivity and increase dopamine release in the brain.

科学的研究の応用

Complex Formation and Biological Activity

Studies on the complexes formed by 2-(methylamino)-1-phenylpropan-1-ol with Pd(II) ions and chloride anions revealed insights into their structural characteristics and biological activities. The research focused on how the conformations of the ligand influence the biological activity of these complexes, including their toxicity and radioprotective effects. These findings suggest potential applications in the development of novel compounds with specific biological functions, leveraging the unique structural and electronic properties of these complexes (Efimenko et al., 2009).

Synthesis of Chiral Compounds

2-(Methylamino)-1-phenylpropan-1-ol serves as a key intermediate in the synthesis of diastereoisomerically pure oxazaphospholes, which are important in the creation of chiral phosphane-borane adducts. The ability to control the configuration at the phosphorus atom through the stereochemistry of 2-(methylamino)-1-phenylpropan-1-ol derivatives highlights its utility in asymmetric synthesis, contributing to the field of chiral chemistry and the development of enantioselective catalysts and reagents (Rippert et al., 2000).

Anti-Corrosion Properties

The anti-corrosion properties of 2-(methylamino)-1-phenylpropan-1-ol, also known as ephedrine, were explored in the context of protecting mild steel in acidic environments. This research demonstrates the compound's potential as a corrosion inhibitor, which could be valuable in industrial applications where metal preservation is critical. The findings may lead to the development of more effective anti-corrosion treatments for various metals and alloys (Al-Baghdadi, 2017).

Solubility and Crystal Growth Studies

Investigations into the solubility, metastable zone width, and induction period of (R)-3-(methylamino)-1-phenylpropanol hydrochloride in ethanol provide essential data for the crystallization and purification processes of this compound. Understanding these parameters is crucial for designing efficient manufacturing processes for pharmaceuticals and fine chemicals, ensuring purity and consistency in the final products (Zhu et al., 2011).

作用機序

Target of Action

Similar compounds such as epinephrine are known to interact with beta-1 and beta-2 receptors . These receptors play a crucial role in various physiological processes, including heart rate regulation, myocardial contractility, bronchodilation, and renin release .

Mode of Action

It’s suggested to have potent amphetamine-like stimulant properties . In the case of related compounds like epinephrine, they interact with their targets leading to increased heart rate, myocardial contractility, and renin release via beta-1 receptors. Beta-2 effects produce bronchodilation which may be useful as an adjunct treatment of asthma exacerbations as well as vasodilation, tocolysis, and increased aqueous humor production .

Biochemical Pathways

Related compounds like epinephrine are known to influence several biochemical pathways, including those involved in cardiac rhythm, mucosal congestion, glaucoma, and asthma .

Pharmacokinetics

Ketamine has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Sublingual and nasal formulations of ketamine produce rapid maximum plasma ketamine concentrations with relatively high bioavailability .

Result of Action

It’s suggested to have potent amphetamine-like stimulant properties . Similar compounds like epinephrine are known to increase heart rate, myocardial contractility, and renin release via beta-1 receptors. Beta-2 effects produce bronchodilation which may be useful as an adjunct treatment of asthma exacerbations as well as vasodilation, tocolysis, and increased aqueous humor production .

Action Environment

The oh-initiated degradation of a similar compound, 2-amino-2-methyl-1-propanol, was investigated under simulated atmospheric conditions . Such studies can provide insights into how environmental factors might influence the action of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride.

特性

IUPAC Name |

2-(methylamino)-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(8-12,11-2)9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSUYSCCJINESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)